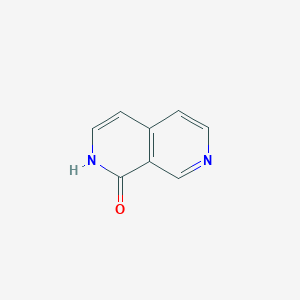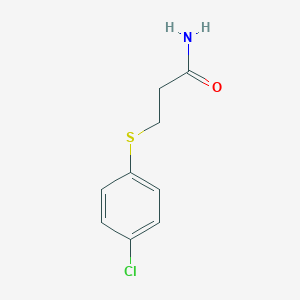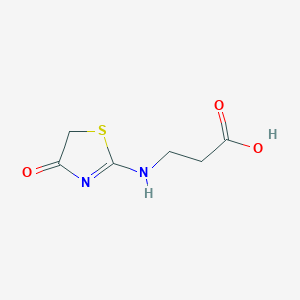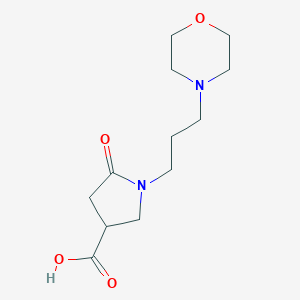
2,7-Naphthyridin-1(2H)-one
Vue d'ensemble
Description
2,7-Naphthyridin-1(2h)-one is a compound that has been studied for its potential biological applications . It has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes that break down neurotransmitters in the brain .
Synthesis Analysis
The synthesis of this compound involves the preparation of a series of 8-hydroxy-2,7-naphthyridin-2-ium salts . This process involves the use of spectroscopic analyses to elucidate the zwitterionic nature of 2,7-naphthyridin-1(7H)-ones .Molecular Structure Analysis
The molecular structure of this compound is characterized by its zwitterionic nature . This refers to a neutral molecule with positive and negative charges at different locations within the molecule .Chemical Reactions Analysis
In the context of chemical reactions, this compound has been used as a building block in the preparation of 8-substituted xanthines . These compounds have been synthesized by condensation of 5,6-diaminouracil derivatives and various carboxylic acids .Applications De Recherche Scientifique
Inhibition de la Kinase
« 2,7-Naphthyridin-1(2H)-one » a été identifié comme une nouvelle structure principale pour les inhibiteurs de kinase, en particulier les inhibiteurs de la kinase c-Kit et VEGFR-2. Les inhibiteurs de kinase sont importants dans le traitement de divers cancers, car ils peuvent bloquer certaines protéines kinases qui sont impliquées dans la croissance des cellules cancéreuses .
Applications Pharmacologiques
Il y a un intérêt croissant pour les 2,7-naphthyridines en raison de leurs applications pharmacologiques potentielles. Bien que les données spectrales détaillées sur leurs dérivés soient rares, leur pertinence pharmacologique est notée, suggérant un domaine prometteur pour le développement de médicaments .
Inhibition de la Kinase MET/AXL
Ce composé a également été proposé comme une nouvelle structure principale pour les inhibiteurs de MET par des groupes de recherche. Les inhibiteurs de MET jouent un rôle crucial dans la thérapie ciblée du cancer, en particulier dans les cas où une activité MET anormale conduit à la croissance tumorale et aux métastases .
Arylation Efficace avec des Sels de Diaryliodonium
En chimie synthétique, « this compound » a été utilisé efficacement pour l'arylation avec des sels de diaryliodonium. Ce processus est crucial pour créer des molécules complexes qui peuvent avoir diverses applications, notamment la chimie médicinale .
Mécanisme D'action
Target of Action
The primary targets of 2,7-Naphthyridin-1(2h)-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.
Mode of Action
This compound interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound has been identified as a dual inhibitor of AChE and BChE, with some variants showing a preferential inhibition of AChE over BChE .
Biochemical Pathways
The inhibition of AChE and BChE by this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BChE, this compound disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .
Result of Action
The inhibition of AChE and BChE by this compound leads to an increase in the concentration of acetylcholine. This can enhance the transmission of signals in the nervous system. The specific molecular and cellular effects of this action are subject to ongoing research .
Orientations Futures
Propriétés
IUPAC Name |
2H-2,7-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFYOUSCICNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67988-50-5 | |
| Record name | 1,2-dihydro-2,7-naphthyridin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,7-naphthyridin-1(2H)-one an interesting scaffold for kinase inhibitor development?
A: The this compound scaffold demonstrates promising activity against various kinases, including MET, AXL, c-Kit, and VEGFR-2. [, ] Its structure allows for diverse modifications, enabling researchers to fine-tune its activity, potency, and selectivity towards specific kinases. [, ]
Q2: How does the structure of this compound derivatives influence their activity against different kinases?
A: Studies have shown that modifications at the 8-position of the this compound ring significantly influence its inhibitory activity. [, ] For example, introducing an amino group at the 8-position, along with specific substitutions on the 2-phenyl ring, led to the discovery of potent c-Kit and VEGFR-2 inhibitors. [] Additionally, incorporating a chlorine atom at the 8-position allowed for further diversification of the scaffold and led to the identification of selective MET and AXL inhibitors. []
Q3: Have any this compound derivatives shown selectivity towards specific kinases?
A: Yes, research has identified compounds like 17c and 17e that exhibit selectivity for MET and AXL kinases, respectively. [] This selectivity is crucial in drug development as it can potentially minimize off-target effects and improve the therapeutic index.
Q4: What are the advantages of using diaryliodonium salts in the synthesis of this compound derivatives?
A: Employing diaryliodonium salts in the N-arylation of this compound offers several benefits over traditional methods. These include milder reaction conditions, shorter reaction times, and significantly higher yields. [] This efficient synthetic strategy allows for the rapid generation of diverse libraries of compounds for further biological evaluation.
Q5: How do researchers elucidate the interactions between this compound derivatives and their target kinases?
A: Scientists utilize techniques like X-ray crystallography to determine the three-dimensional structure of this compound derivatives and understand their binding modes within the active site of target kinases. [] Additionally, molecular docking simulations provide insights into the interactions between the compound and the amino acid residues of the kinase, further informing structure-activity relationship studies. []
Q6: What is the environmental impact of this compound derivatives?
A: Currently, the available research primarily focuses on the synthesis and biological activity of this compound derivatives. Further investigation is needed to assess the environmental impact, degradation pathways, and potential ecotoxicological effects of these compounds. [, , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide](/img/structure/B349937.png)
![N-{4-[(methylamino)carbonyl]phenyl}nicotinamide](/img/structure/B349939.png)
![4-fluoro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349947.png)
![N-methyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B349955.png)

![3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol](/img/structure/B350009.png)






![N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B350135.png)
![3-(allylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B350139.png)